molecular formula C12H20NO5- B12360355 2,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester, (2R)-

2,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester, (2R)-

Cat. No.: B12360355
M. Wt: 258.29 g/mol
InChI Key: UVCRSTLUNAIJQQ-MRVPVSSYSA-M
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Description

®-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a morpholine ring with a tert-butoxycarbonyl protecting group and a carboxylic acid functional group, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of ®-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as the use of continuous flow reactors and automated systems, ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

®-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID depends on its specific application. In drug development, it may act as a prodrug, where the tert-butoxycarbonyl group is cleaved in vivo to release the active compound. The morpholine ring can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(TERT-BUTOXYCARBONYL)-6-METHYLMORPHOLINE-2-CARBOXYLIC ACID: Similar structure but with one less methyl group.

    ®-4-(TERT-BUTOXYCARBONYL)-MORPHOLINE-2-CARBOXYLIC ACID: Lacks the methyl groups on the morpholine ring.

    ®-4-(BENZYLOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID: Uses a benzyloxycarbonyl protecting group instead of tert-butoxycarbonyl.

Uniqueness

®-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID is unique due to the presence of both the tert-butoxycarbonyl protecting group and the dimethyl-substituted morpholine ring. This combination provides distinct chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

Biological Activity

2,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester, (2R)- is a chemical compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.30 g/mol
  • IUPAC Name : (3R)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
PropertyValue
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the morpholine ring allows for specific enzyme interactions, which can modulate biochemical pathways. The ester group enhances lipophilicity, facilitating membrane penetration and increasing bioavailability.

Anticancer Properties

Research indicates that derivatives of morpholinedicarboxylic acids exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Several studies suggest that morpholine derivatives can exhibit inhibitory effects against a range of bacteria and fungi. This is particularly relevant in the context of drug-resistant strains where new antimicrobial agents are urgently needed.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain proteases or kinases, thereby affecting cellular signaling and metabolism .

Case Studies

  • Anticancer Activity : A study published in Cancer Research demonstrated that a related morpholinedicarboxylic acid derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : In a clinical trial assessing the efficacy of morpholine derivatives against MRSA (Methicillin-resistant Staphylococcus aureus), one derivative showed a notable reduction in bacterial load compared to controls.

Applications in Research and Industry

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to be used as a building block for creating more complex molecules with potential therapeutic applications.

Table 2: Applications

FieldApplication
PharmacologyDevelopment of anticancer drugs
BiochemistryStudy of enzyme mechanisms
Material ScienceProduction of specialty chemicals

Properties

Molecular Formula

C12H20NO5-

Molecular Weight

258.29 g/mol

IUPAC Name

(2R)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylate

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15)/p-1/t8-/m1/s1

InChI Key

UVCRSTLUNAIJQQ-MRVPVSSYSA-M

Isomeric SMILES

CC1(CN(C[C@@H](O1)C(=O)[O-])C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CN(CC(O1)C(=O)[O-])C(=O)OC(C)(C)C)C

Origin of Product

United States

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